
N-(Diphenylmethylene)alanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylmethylene)alanine Methyl Ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a diphenylmethylene group attached to the nitrogen atom of alanine, with the carboxyl group esterified as a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethylene)alanine Methyl Ester typically involves the reaction of alanine methyl ester with benzophenone imine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the diphenylmethylene group on the nitrogen atom of alanine . The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylmethylene)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The diphenylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Hydrolysis: Alanine and benzophenone.
Reduction: N-(Diphenylmethyl)alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Diphenylmethylene)alanine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(Diphenylmethylene)alanine Methyl Ester involves its interaction with various molecular targets, primarily through its functional groups. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Diphenylmethylene)glycine Methyl Ester
- N-(Diphenylmethylene)valine Methyl Ester
- N-(Diphenylmethylene)leucine Methyl Ester
Uniqueness
N-(Diphenylmethylene)alanine Methyl Ester is unique due to the presence of the alanine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
methyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
JRWHHNOBMTWAPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


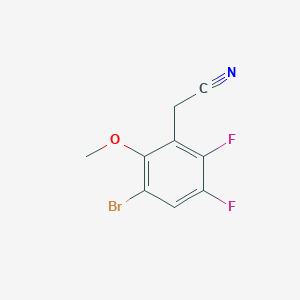
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
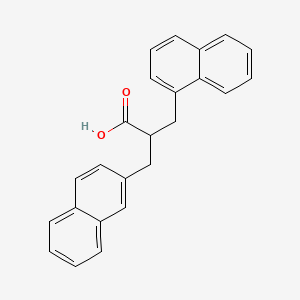
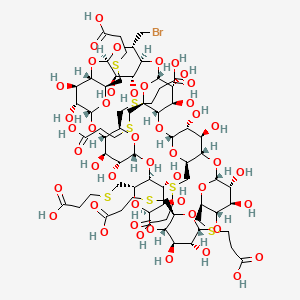
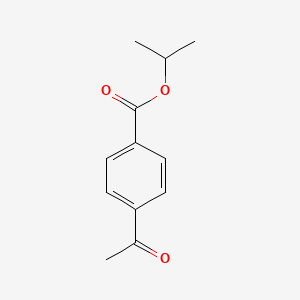
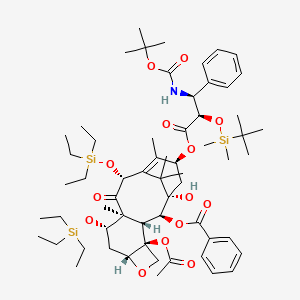
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
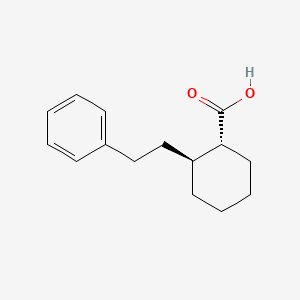

![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
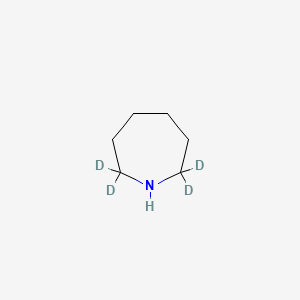
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
